molecular formula C7H12O2 B14290757 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one CAS No. 113994-98-2

3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one

Cat. No.: B14290757
CAS No.: 113994-98-2
M. Wt: 128.17 g/mol
InChI Key: GHLRIOGPBCXWPZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure This compound is characterized by a hydroxyethyl group and a methyl group attached to the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Another method involves the use of 3-methylcyclobutanone and ethylene glycol in the presence of an acid catalyst. This reaction requires heating to facilitate the formation of the hydroxyethyl group on the cyclobutanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a corresponding alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophiles such as alkyl halides or amines can react with the hydroxyethyl group in the presence of a base.

Major Products Formed

    Oxidation: The major product is 3-(2-carboxyethyl)-3-methylcyclobutan-1-one.

    Reduction: The major product is 3-(2-hydroxyethyl)-3-methylcyclobutan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione: This compound has a similar hydroxyethyl group but differs in its core structure.

    2-Hydroxyethyl methacrylate: It shares the hydroxyethyl group but has a different functional group and application.

Uniqueness

3-(2-Hydroxyethyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

113994-98-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-(2-hydroxyethyl)-3-methylcyclobutan-1-one

InChI

InChI=1S/C7H12O2/c1-7(2-3-8)4-6(9)5-7/h8H,2-5H2,1H3

InChI Key

GHLRIOGPBCXWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)CCO

Origin of Product

United States

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